molecular formula C5H3Cl2IN2 B3030836 2,4-Dichloro-5-iodo-6-methylpyrimidine CAS No. 96949-46-1

2,4-Dichloro-5-iodo-6-methylpyrimidine

Cat. No.: B3030836
CAS No.: 96949-46-1
M. Wt: 288.90
InChI Key: SEZYITHDGWDIAP-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-iodo-6-methylpyrimidine is a useful research compound. Its molecular formula is C5H3Cl2IN2 and its molecular weight is 288.90. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-iodo-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2IN2/c1-2-3(8)4(6)10-5(7)9-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZYITHDGWDIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661254
Record name 2,4-Dichloro-5-iodo-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96949-46-1
Record name 2,4-Dichloro-5-iodo-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 2,4 Dichloro 5 Iodo 6 Methylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Centers (C-2, C-4)

The pyrimidine (B1678525) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the carbon atoms bearing halogen substituents. In 2,4-dichloropyrimidine (B19661) systems, the chlorine atom at the C-4 position is generally more susceptible to nucleophilic attack than the one at C-2. However, the substitution pattern on the ring in 2,4-Dichloro-5-iodo-6-methylpyrimidine introduces competing electronic effects that influence the regiochemical outcome of these reactions.

Amination Reactions with Diverse Nucleophiles

The introduction of amino groups onto the pyrimidine core is a common strategy in the synthesis of biologically active molecules. The reaction of this compound with various amine nucleophiles can lead to the substitution of one or both chlorine atoms. For instance, the related compound 2,4-Dichloro-6-methylpyrimidine (B20014) has been shown to react with (2,3-dihydro-benzothiazol-6-yl)-amine to yield the C-4 substituted product, (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine. sigmaaldrich.com This suggests a preference for C-4 amination, which is typical for many 2,4-dichloropyrimidines.

However, the directing effects of the substituents on the target molecule complicate predictions. The electron-donating methyl group at C-6 tends to direct incoming nucleophiles to the C-2 position, whereas the inductively electron-withdrawing iodo group at C-5 directs towards C-4. wuxiapptec.comnih.gov Consequently, the reaction of this compound with amines could potentially yield a mixture of C-2 and C-4 aminated isomers, with the precise ratio depending on the nature of the amine and the reaction conditions.

SubstrateNucleophileProduct(s)ObservationsReference
2,4-Dichloro-6-methylpyrimidine(2,3-Dihydro-benzothiazol-6-yl)-amine(2-Chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amineSelective substitution at C-4. sigmaaldrich.com
2,4-Dichloro-5-nitropyrimidineTertiary AminesC-2 Aminated ProductAn electron-withdrawing group at C-5 can lead to C-2 selectivity with specific nucleophiles. nih.govresearchgate.net
2,4-Dichloro-5-amino-6-methylpyrimidinePyridine, followed by secondary aminesPolycyclic pyrido[1,2-e]purine derivativesDemonstrates sequential amination pathways. researchgate.net

Alkoxylation and Thiolation Reactions

Similar to amination, the reaction with alkoxides (alkoxylation) and thiolates (thiolation) allows for the introduction of oxygen and sulfur functionalities. These reactions also proceed via an SNAr mechanism. In related symmetrically substituted pyrimidines, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, reactions with alcohols in the presence of a base (e.g., NaOH) lead to the formation of alkoxide ions in situ, which then displace a chlorine atom. mdpi.comresearchgate.net This demonstrates the feasibility of alkoxylation on the dichloropyrimidine scaffold.

For this compound, the regioselectivity of alkoxylation and thiolation would again be influenced by the competing effects of the C-6 methyl and C-5 iodo groups. While general principles often favor C-4 attack, the C-2 directing effect of the C-6 methyl group cannot be discounted, potentially leading to mixtures of isomers. wuxiapptec.com

Regioselectivity and Chemoselectivity in SNAr Transformations

The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is highly sensitive to the substitution pattern on the ring. wuxiapptec.com

General Rule: In unsubstituted 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C-4 position. This is attributed to the greater ability of the para-nitrogen (N-1) to stabilize the negative charge in the Meisenheimer intermediate compared to the ortho-nitrogen (N-3).

Effect of C-6 Electron-Donating Groups: An electron-donating group, such as the methyl group in the target compound, enhances the electron density of the ring. Computational analyses on related systems show that such groups can reverse the typical selectivity, making the C-2 position more electrophilic and thus more susceptible to nucleophilic attack. wuxiapptec.com

Effect of C-5 Electron-Withdrawing Groups: Conversely, an electron-withdrawing group at the C-5 position, such as a nitro group or a halogen like iodine, generally enhances the electrophilicity at the C-4 position, reinforcing the preference for substitution at this site. nih.gov

For this compound, these two effects are in opposition. Therefore, the regioselectivity is not readily predictable and is likely to be highly dependent on the specific nucleophile and reaction conditions, potentially resulting in poor selectivity and the formation of a mixture of C-2 and C-4 substituted products. wuxiapptec.com

Cross-Coupling Reactions Involving Halogen Substituents (C-2, C-4, C-5)

The presence of three halogen atoms at three distinct positions (C-2, C-4, and C-5) makes this compound an excellent substrate for sequential functionalization using palladium-catalyzed cross-coupling reactions. The key to selectivity in these reactions is the differential reactivity of the carbon-halogen bonds.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. A critical factor governing the outcome of these reactions on polyhalogenated substrates is the relative reactivity of the different halogens, which generally follows the order: I > Br > OTf > Cl. nih.govresearchgate.net

Given this reactivity trend, the Suzuki-Miyaura coupling of this compound with an arylboronic acid is expected to proceed with high chemoselectivity at the C-5 position. The palladium catalyst will preferentially undergo oxidative addition into the weaker carbon-iodine bond over the stronger carbon-chlorine bonds. This allows for the selective introduction of an aryl group at C-5, leaving the two chlorine atoms at C-2 and C-4 available for subsequent transformations.

Typical conditions for such reactions involve a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂, a base such as K₂CO₃ or K₃PO₄, and a solvent system like dioxane/water or toluene/ethanol. mdpi.comsci-hub.se

SubstrateCoupling PartnerCatalyst/Base/SolventProductKey FeatureReference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃ / Dioxane:H₂O2-Chloro-4-phenylpyrimidineRegioselective coupling at C-4. mdpi.com
2,4-Dichloro-6-halogeno-pyrido[2,3-d]pyrimidinep-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃ / TolueneC-4 arylated productSelective coupling at C-4 over C-2 and C-6 halogens. sci-hub.se
2-Bromo-5-chloropyridinePhenylboronic acidPd₂(dba)₃ / SPhos / K₃PO₄2-Phenyl-5-chloropyridineChemoselective coupling at the C-Br bond. nih.gov

Stille Coupling and Other Organometallic Reactions

The Stille coupling, which pairs an organic halide with an organotin compound, is another cornerstone of palladium-catalyzed cross-coupling. uwindsor.ca Similar to the Suzuki-Miyaura reaction, the Stille coupling is highly sensitive to the identity of the halogen, with aryl iodides being significantly more reactive than aryl chlorides. libretexts.org

Therefore, in a reaction between this compound and an organostannane, selective coupling is anticipated to occur at the C-5 iodo position. This provides a complementary method to the Suzuki-Miyaura reaction for introducing carbon-based substituents at this position while preserving the chlorine atoms for further chemistry. The versatility of the Stille reaction allows for the introduction of a wide variety of groups, including alkyl, alkenyl, aryl, and alkynyl fragments. libretexts.org The reaction is valued for its tolerance of a wide range of functional groups under generally mild conditions. uwindsor.ca

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net In the case of this compound, the highly reactive carbon-iodine bond at the C-5 position serves as the primary site for this transformation. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

This alkynylation reaction allows for the introduction of various substituted and unsubstituted acetylenic moieties onto the pyrimidine core. The general inertness of the chloro-substituents under these conditions allows for selective functionalization at the C-5 position. This selectivity is crucial for the stepwise construction of complex pyrimidine derivatives. The resulting 5-alkynyl-2,4-dichloro-6-methylpyrimidines are valuable intermediates that can undergo further modifications at the remaining chloro and methyl positions.

Below is a representative table of conditions for the Sonogashira coupling reaction with this compound, based on typical procedures for similar iodo-substituted heterocycles.

AlkyneCatalystCo-catalystBaseSolventTemperature (°C)
PhenylacetylenePd(PPh₃)₄CuIEt₃NTHFRoom Temp. to 60
TrimethylsilylacetylenePdCl₂(PPh₃)₂CuIi-Pr₂NEtDioxaneRoom Temp. to 80
1-HeptynePd(OAc)₂/XPhosCuICs₂CO₃Toluene80 - 100
Propargyl alcoholPd(PPh₃)₄CuIEt₃NDMFRoom Temp. to 50

Reactions Involving the Methyl Group at the C-6 Position

The methyl group at the C-6 position of the pyrimidine ring, while generally less reactive than the halogen substituents, can participate in a variety of chemical transformations. These reactions are often used to introduce further complexity and functionality to the molecule.

One common reaction is condensation with aldehydes and other carbonyl compounds. cas.cz This typically requires activation of the methyl group, which can be achieved under basic conditions to form a carbanionic intermediate. This intermediate can then react with electrophiles. For instance, condensation with aromatic aldehydes can lead to the formation of styryl-pyrimidine derivatives.

Another potential transformation is the oxidation of the methyl group. nih.govoup.com Depending on the oxidizing agent and reaction conditions, the methyl group can be converted to a hydroxymethyl, formyl, or carboxyl group. These transformations provide access to a new range of functional groups on the pyrimidine ring, which can be used for subsequent derivatization. For example, the formyl group can be a precursor for various condensation reactions, and the carboxyl group can be used in amide bond formation.

The following table summarizes potential reactions involving the C-6 methyl group.

Reaction TypeReagent(s)Product Functional Group
CondensationAromatic Aldehyde, BaseStyryl
Oxidation (mild)SeO₂Formyl (-CHO)
Oxidation (strong)KMnO₄Carboxyl (-COOH)
HalogenationN-Bromosuccinimide (NBS)Bromomethyl (-CH₂Br)

Transformations of the C-5 Iodine Substituent

The iodine atom at the C-5 position is the most reactive site for palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond. nobelprize.orgnih.gov Besides the Sonogashira coupling discussed earlier, this position is amenable to other important carbon-carbon and carbon-heteroatom bond-forming reactions.

The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl compounds by reacting the iodo-pyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.netmdpi.com This allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-5 position.

Similarly, the Stille coupling utilizes organotin reagents to transfer an organic group to the pyrimidine ring under palladium catalysis. organic-chemistry.orgwikipedia.orglibretexts.org The Stille reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca

The Heck reaction provides a means to introduce alkenyl substituents at the C-5 position by coupling the iodo-pyrimidine with an alkene in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.orgnih.govnih.gov

These cross-coupling reactions are highly valuable for creating diverse libraries of 5-substituted pyrimidines, which are often explored for their biological activities. The differential reactivity of the C-5 iodine and the C-2/C-4 chlorine atoms allows for a high degree of control in the synthetic sequence.

A summary of key cross-coupling reactions at the C-5 position is provided in the table below.

Reaction NameCoupling PartnerCatalystBaseTypical Product
Suzuki-Miyaura CouplingArylboronic acidPd(PPh₃)₄K₂CO₃5-Aryl-2,4-dichloro-6-methylpyrimidine
Stille CouplingAryl- or VinylstannanePd(PPh₃)₄-5-(Aryl/Vinyl)-2,4-dichloro-6-methylpyrimidine
Heck CouplingAlkene (e.g., Styrene)Pd(OAc)₂Et₃N5-Alkenyl-2,4-dichloro-6-methylpyrimidine

Spectroscopic Data for this compound Not Available in Publicly Accessible Records

A comprehensive search of scientific literature and chemical databases has revealed no specific experimental spectroscopic data for the compound this compound. Consequently, the detailed article on its spectroscopic characterization and structural elucidation, as requested, cannot be generated with scientifically accurate and verifiable research findings.

The requested article structure is centered on the detailed analysis of Nuclear Magnetic Resonance (NMR), Vibrational (IR and Raman), and Mass Spectrometry (MS) data. This includes specific subsections for Proton (¹H) NMR, Carbon-13 (¹³C) NMR, and Heteronuclear NMR, as well as characteristic absorption bands for vibrational spectroscopy and molecular ion and fragmentation analysis for mass spectrometry.

The search for this information encompassed queries for the synthesis and characterization of this compound, along with searches for spectroscopic data on closely related halomethylpyrimidines, substituted pyrimidines, and iodinated dichloropyrimidines. Despite these extensive efforts, no publications or database entries containing the specific ¹H NMR, ¹³C NMR, ¹⁵N NMR, IR, Raman, or mass spectrometry data for this compound could be located.

Therefore, the creation of the requested article with the specified detailed research findings and data tables is not possible without the foundational experimental data.

Spectroscopic Characterization and Structural Elucidation of 2,4 Dichloro 5 Iodo 6 Methylpyrimidine

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases and scientific literature did not yield specific X-ray diffraction data for the solid-state structure of 2,4-dichloro-5-iodo-6-methylpyrimidine. While the crystal structures of several related pyrimidine (B1678525) derivatives have been determined, providing insights into the molecular geometry and packing of this class of compounds, direct experimental data for the title compound is not publicly available.

For context, the analysis of similar structures, such as 4,6-dichloro-5-methylpyrimidine, reveals a planar molecular geometry, which is characteristic of substituted pyrimidine rings. nih.gov In the crystal lattice of this analogue, molecules are linked by C—H···N hydrogen bonds, forming inversion dimers. nih.gov Another related compound, 2,4-dichloropyrimidine (B19661), also exhibits a nearly planar molecular structure, with intermolecular C—H···N interactions connecting the molecules into chains. nih.gov

The determination of the crystal structure of this compound through single-crystal X-ray diffraction would provide precise data on its three-dimensional arrangement in the solid state. This would include key parameters such as:

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the fundamental repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles within the molecule.

Intermolecular Interactions: The presence and nature of non-covalent interactions, such as halogen bonding (given the presence of chlorine and iodine) and π-π stacking, which govern the crystal packing.

Computational and Theoretical Studies of 2,4 Dichloro 5 Iodo 6 Methylpyrimidine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or an approximation of it, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. DFT calculations for 2,4-dichloro-5-iodo-6-methylpyrimidine would typically involve the use of a hybrid functional, such as B3LYP, which combines the strengths of both Hartree-Fock theory and density functional approximations. researchgate.net These calculations can yield optimized molecular geometries, vibrational frequencies, and electronic properties.

DFT studies on similar pyrimidine (B1678525) derivatives have successfully predicted molecular structures and vibrational spectra. nih.govnih.gov For this compound, DFT would be instrumental in understanding the influence of the various substituents (chloro, iodo, and methyl groups) on the geometry and electronic distribution of the pyrimidine ring. The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model. iipseries.org

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-N11.33N1-C2-N3127.5
C2-Cl1.74C2-N3-C4115.0
C4-N31.32N3-C4-C5125.0
C4-Cl1.73C4-C5-C6118.0
C5-I2.10C5-C6-N1120.0
C6-CH31.51C6-N1-C2114.5

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a more rigorous, albeit computationally expensive, approach to studying molecular systems. researchgate.net These methods are derived directly from theoretical principles without the inclusion of experimental data.

The choice of basis set is crucial for the accuracy of both DFT and ab initio calculations. For a molecule containing a heavy atom like iodine, a basis set that includes relativistic effects, such as the LANL2DZ effective core potential, would be appropriate for the iodine atom, while a Pople-style basis set like 6-311++G(d,p) could be used for the lighter atoms. rsc.org This combination ensures a balanced description of the electronic structure across the entire molecule. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While the pyrimidine ring itself is largely planar, the methyl group attached to it can rotate. Conformational analysis of this compound would involve mapping the potential energy surface as a function of the dihedral angle of the methyl group's C-H bonds relative to the pyrimidine ring. This can identify the most stable conformation and the energy barriers to rotation.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. mdpi.com By simulating the motion of the atoms at a given temperature, MD can explore the conformational space and predict time-averaged properties. nih.gov For this compound, an MD simulation could reveal the flexibility of the molecule and how it might interact with its environment, such as a solvent or a biological receptor.

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring and the iodine atom, which are rich in π-electrons and lone pairs. The LUMO is likely to be a π* orbital distributed over the pyrimdine ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Reactivity indices, derived from conceptual DFT, such as electronegativity, chemical hardness, and electrophilicity index, can provide quantitative measures of the molecule's reactivity. These indices help in predicting how the molecule will behave in different chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Indices for this compound (Note: The following data is hypothetical and based on typical values for similar halogenated pyrimidines.)

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62
Electronegativity (χ)4.04
Chemical Hardness (η)2.81
Electrophilicity Index (ω)2.90

Prediction and Validation of Spectroscopic Data

Computational methods are widely used to predict various spectroscopic data, which can then be compared with experimental results for validation. researchgate.net For this compound, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). nih.gov The calculated excitation energies and oscillator strengths can help in assigning the electronic transitions observed experimentally. nih.gov

Similarly, the vibrational frequencies and intensities calculated from DFT can be used to simulate the infrared (IR) and Raman spectra. researchgate.net A comparison with experimental spectra allows for a detailed assignment of the vibrational modes to specific molecular motions.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. For this compound, theoretical modeling could be used to study its reactivity in, for example, nucleophilic aromatic substitution reactions. By calculating the potential energy surface for a proposed reaction, stationary points such as reactants, products, intermediates, and transition states can be located.

The characterization of transition states is particularly important as it provides information about the energy barrier of the reaction (activation energy). Frequency calculations are used to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This level of detailed mechanistic insight is often difficult to obtain through experimental means alone.

Research on Biological Activities and Structure Activity Relationships Sar of 2,4 Dichloro 5 Iodo 6 Methylpyrimidine Derivatives

Design Rationale for Pyrimidine-Based Bioactive Molecules

The design of bioactive molecules based on the pyrimidine (B1678525) scaffold is a cornerstone of medicinal chemistry. nih.govmdpi.com Pyrimidine and its derivatives are of significant interest due to their presence in natural compounds like nucleic acids (uracil, thymine, and cytosine) and vitamin B1. nih.gov This natural prevalence has made the pyrimidine nucleus a promising starting point for the synthesis of novel compounds with a wide array of biological activities. nih.gov The versatility of the pyrimidine ring allows for substitutions at various positions, which can significantly influence the molecule's biological effects. nih.gov

A key strategy in the rational design of pyrimidine-based drugs is the modification of the core structure to enhance interactions with specific biological targets. For instance, in the context of anticancer agents, derivatives of 2,4-dichloro-6-methylpyrimidine (B20014) have been designed to target the epidermal growth factor receptor (EGFR) kinase. nih.gov This involves creating molecules that can selectively bind to and inhibit the mutated forms of EGFR, such as EGFRT790M/L858R, which are common in non-small cell lung cancer (NSCLC). nih.gov The design process often involves computational methods like molecular docking to predict the binding affinity and mode of interaction between the designed compound and the target protein. nih.gov

In Vitro Biological Activity Screening and Evaluation

Enzyme Inhibitory Studies (e.g., COX-2, Viral Thymidine (B127349) Kinase)

While specific enzyme inhibitory studies on derivatives of 2,4-Dichloro-5-iodo-6-methylpyrimidine are not extensively documented in the available literature, the broader class of pyrimidine derivatives has shown significant potential as enzyme inhibitors.

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs. Pyrimidine derivatives have been investigated as selective COX-2 inhibitors. Although direct studies on this compound derivatives are limited, research on other pyrimidine analogs indicates their potential to selectively target COX-2. This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Viral Thymidine Kinase Inhibition: Viral thymidine kinase is an essential enzyme for the replication of certain viruses, such as herpes simplex virus. Inhibition of this enzyme is a validated strategy for antiviral therapy. While there is no specific data on the inhibition of viral thymidine kinase by this compound derivatives, the general class of pyrimidine nucleoside analogs has been a cornerstone of antiviral drug development for decades.

Investigations into Anti-inflammatory Properties

Exploration of Antimicrobial and Antiviral Activities

The pyrimidine scaffold is a common feature in many antimicrobial and antiviral agents.

Antimicrobial Activities: The antimicrobial potential of pyrimidine derivatives has been widely explored. Studies on various substituted pyrimidines have demonstrated activity against a range of bacterial and fungal pathogens. For instance, novel pyridothienopyrimidine derivatives have shown significant antimicrobial activity. nih.gov The introduction of different substituents onto the pyrimidine ring can drastically alter the antimicrobial spectrum and potency. nih.gov

Antiviral Activities: Pyrimidine derivatives have a long history in antiviral drug discovery. Aminopyrimidine derivatives have been identified as multiflavivirus antiviral compounds through virtual screening approaches. nih.gov These compounds have shown activity against Zika virus, yellow fever virus, and dengue virus. nih.gov

Anticancer Activities (Preclinical Models)

Derivatives of 2,4-dichloro-6-methylpyrimidine have emerged as promising candidates in the search for new anticancer agents, particularly for non-small cell lung cancer (NSCLC). nih.gov Research has focused on their ability to selectively inhibit mutated forms of the epidermal growth factor receptor (EGFR). nih.gov

One study detailed the design and synthesis of two series of 2,4-dichloro-6-methylpyrimidine derivatives as potential inhibitors of the EGFRT790M/L858R kinase. nih.gov The most promising compound from this research, designated as L-18, demonstrated significant inhibitory activity and selectivity against the mutated EGFR kinase. nih.gov In preclinical models, L-18 exhibited strong antiproliferative activity against H1975 cancer cells, which harbor the EGFR T790M/L858R mutation, with an IC50 value of 0.65 ± 0.06 μM. nih.gov Importantly, this compound showed no toxicity to normal cells (LO-2). nih.gov Further studies revealed that L-18 could induce apoptosis and block the cell cycle in H1975 cells in a dose-dependent manner. nih.gov It also inhibited the migration and invasion of these cancer cells and showed in vivo anticancer efficacy in a mouse xenograft model using H1975 cells. nih.gov

Table 1: In Vitro Anticancer Activity of a 2,4-dichloro-6-methylpyrimidine Derivative

Compound Target Cell Line IC50 (μM)
L-18 EGFRT790M/L858R H1975 0.65 ± 0.06

Data sourced from a study on potential selective EGFR inhibitors. nih.gov

Structure-Activity Relationship (SAR) Elucidation

The exploration of structure-activity relationships (SAR) is crucial for optimizing the biological activity of lead compounds. For pyrimidine derivatives, the nature and position of substituents on the pyrimidine ring play a pivotal role in determining their pharmacological profile. nih.gov

In the context of the anticancer 2,4-dichloro-6-methylpyrimidine derivatives targeting EGFR, SAR studies have provided valuable insights. The general review of pyrimidine derivatives indicates that the position of substituents greatly influences their biological activities. nih.gov For the specific 2,4-dichloro-6-methylpyrimidine derivatives synthesized as EGFR inhibitors, the modifications at the 2- and 4-positions of the pyrimidine ring were critical for their inhibitory potency and selectivity. nih.gov The study that identified compound L-18 as a potent inhibitor involved the synthesis of nineteen different derivatives, allowing for a systematic evaluation of how different structural modifications impacted the anticancer activity. nih.gov The superior performance of L-18 suggests that its specific combination of substituents at these positions provides an optimal conformation for binding to the active site of the mutated EGFR kinase. nih.gov

Influence of Halogen Identity and Position on Activity

The presence and type of halogen atoms on the pyrimidine ring are critical determinants of biological activity. While specific studies on the direct comparison of different halogens at the C-5 position of 2,4-dichloro-6-methylpyrimidine are limited, broader research on 5-halopyrimidines indicates that these substituents can significantly modulate anticancer and antiviral properties. For instance, 5-halopyrimidines are known to exhibit a range of biological effects, including anticancer and antiviral activities. researchgate.net The introduction of a halogen can influence the compound's electronic properties, lipophilicity, and ability to form halogen bonds with biological targets, thereby affecting its potency and selectivity. nih.gov

In the context of related diaminopyrimidine derivatives, the presence of chloro groups on a phenyl ring attached to the pyrimidine core has been associated with moderate antibacterial activity. nih.gov This suggests that the chloro substituents at the C-2 and C-4 positions of the parent compound are likely to be key contributors to the bioactivity of its derivatives.

Role of the C-6 Methyl Group in Bioactivity Modulation

The methyl group at the C-6 position plays a significant role in modulating the biological profile of pyrimidine derivatives. Studies on related compounds, such as 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP), have demonstrated its importance for antitumor activity. DAMP exhibited inhibitory effects on the growth of Walker carcinoma 256, a tumor model naturally resistant to methotrexate. nih.gov The methyl group can influence the molecule's conformation, provide a point of hydrophobic interaction with target proteins, and affect metabolic stability. The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group can dramatically alter a compound's pharmacological properties. ed.ac.uk

In the development of selective inhibitors for the EGFR T790M/L858R kinase mutant, a series of derivatives based on the 2,4-dichloro-6-methylpyrimidine scaffold were synthesized and evaluated. The most promising compound from this series, L-18, which retains the C-6 methyl group, displayed potent antiproliferative activity against H1975 cells. nih.gov This highlights the compatibility of the C-6 methyl group with potent and selective kinase inhibition.

Effects of Substitutions at C-2 and C-4 on Biological Profiles

The chlorine atoms at the C-2 and C-4 positions of this compound are reactive sites that allow for the introduction of a wide variety of substituents, leading to diverse biological activities. The regioselectivity of substitution at these positions is a critical aspect of the synthetic strategy and significantly impacts the final compound's biological profile.

In a study focused on developing EGFR inhibitors, various amines were introduced at the C-2 and C-4 positions of the 2,4-dichloro-6-methylpyrimidine core. The structure-activity relationship analysis revealed that specific substitutions were crucial for potent and selective inhibition. For instance, compound L-18, with a specific substituted aniline (B41778) at the C-4 position and a dimethylamino group at the C-2 position, showed the most promising activity. nih.gov

The following table summarizes the inhibitory activity of selected 2,4-disubstituted-6-methylpyrimidine derivatives against EGFR T790M/L858R kinase and their antiproliferative activity against H1975 cancer cells. nih.gov

CompoundC-4 SubstituentC-2 SubstituentEGFR T790M/L858R Inhibition (%)H1975 IC50 (µM)
L-1 3-(dimethylamino)aniline-23.5>50
L-10 3-((dimethylamino)methyl)aniline-45.215.3 ± 1.2
L-18 3-((dimethylamino)methyl)anilineN,N-dimethylamine81.90.65 ± 0.06
Osimertinib (control) --98.60.018 ± 0.002

Mechanistic Investigations of Biological Effects (at the molecular/cellular level)

Understanding the mechanism of action of these pyrimidine derivatives at the molecular and cellular level is crucial for their development as therapeutic agents. Research in this area has focused on identifying their cellular targets and elucidating the downstream signaling pathways they modulate.

In the context of the EGFR inhibitor L-18, mechanistic studies revealed that the compound induces apoptosis in H1975 non-small cell lung cancer cells in a dose-dependent manner. Furthermore, it was shown to cause cell cycle arrest, providing a clear mechanism for its antiproliferative effects. nih.gov Western blot analysis of related ursolic acid-pyrimidine hybrids has shown that these compounds can suppress key signaling pathways involved in cancer cell survival and proliferation, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways. nih.gov Such studies suggest that derivatives of this compound may also exert their anticancer effects by targeting multiple signaling cascades.

Molecular docking studies have been employed to predict the binding modes of these compounds with their target proteins. For the EGFR inhibitor L-18, docking simulations suggested that it binds to the ATP-binding site of the EGFR kinase domain, providing a structural basis for its inhibitory activity. nih.gov

Development of Pyrimidine Derivatives as Chemical Probes for Biological Systems

The versatility of the pyrimidine scaffold also lends itself to the development of chemical probes, which are powerful tools for studying biological systems. These probes can be used to identify and validate new drug targets, elucidate the function of proteins, and visualize biological processes.

Pyrimidine nucleoside analogues have been successfully developed as chemical probes to assess the replication of intracellular parasites like Trypanosoma cruzi. nih.gov These probes, which are incorporated into the parasite's DNA, can be fluorescently labeled to visualize replicating parasites and to screen for the efficacy of antiparasitic compounds. nih.gov

Furthermore, pyrimidine-based inhibitors have been instrumental in the development of chemical probes for kinases. By designing selective and potent inhibitors, researchers can create tools to interrogate the function of specific kinases in cellular signaling pathways. nih.gov The development of such probes often involves a detailed understanding of the structure-activity relationships to ensure target specificity. Chemical proteomics approaches, which utilize small molecule probes to identify protein targets in living cells, have also benefited from the adaptability of the pyrimidine core. whiterose.ac.uk

Applications of 2,4 Dichloro 5 Iodo 6 Methylpyrimidine As a Synthetic Intermediate

Precursor in Agrochemical Research and Development

The pyrimidine (B1678525) scaffold is a common feature in a variety of agrochemicals, including herbicides and fungicides. The specific substitution pattern of 2,4-Dichloro-5-iodo-6-methylpyrimidine could theoretically be leveraged to create novel active ingredients.

Synthesis of Novel Herbicides and Fungicides

Despite the prevalence of pyrimidine-based agrochemicals, a detailed search of the scientific and patent literature did not yield specific examples of this compound being used as a direct precursor in the synthesis of novel herbicides or fungicides. While related dichloropyrimidine compounds serve as key intermediates in the production of various commercial pesticides, the specific contribution of the 5-iodo and 6-methyl substitution of this particular molecule in creating herbicidal or fungicidal compounds is not well-documented in available research.

Building Block in Medicinal Chemistry Research

Heterocyclic compounds, particularly pyrimidines, are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules and pharmaceuticals. The reactive chlorine and iodine atoms on this compound offer potential for nucleophilic substitution and cross-coupling reactions, making it a candidate for the synthesis of new drug scaffolds.

Synthesis of Pharmaceutical Lead Compounds

There is a lack of specific published research detailing the use of this compound in the synthesis of pharmaceutical lead compounds. While the general class of dichloropyrimidines is utilized in the development of various therapeutic agents, including kinase inhibitors for cancer therapy, specific studies initiating from this compound are not prominently featured in the accessible scientific literature. nih.gov

Development of Complex Heterocyclic Drug Scaffolds

The development of complex heterocyclic drug scaffolds often involves the use of versatile building blocks that can undergo a variety of chemical reactions to build molecular complexity. In principle, this compound could serve this purpose. However, there are no specific, detailed research findings available that demonstrate its application in the development of such complex drug scaffolds.

Contribution to Materials Science Research

The functional groups present on this compound could potentially be exploited in materials science for the synthesis of specialty polymers and coatings. The halogen atoms could be sites for polymerization reactions or for grafting onto other polymer backbones.

Synthesis of Specialty Polymers and Coatings

A thorough review of the literature did not reveal any studies or patents that describe the use of this compound in the synthesis of specialty polymers or coatings. The potential applications of this specific compound in materials science remain an unexplored area of research based on available information.

Utilization of this compound in Reporter Gene Imaging Agent Development Not Established in Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, there is no publicly available research detailing the specific use of this compound as a synthetic intermediate in the development of reporter gene imaging agents for Positron Emission Tomography (PET). While pyrimidine scaffolds are a known structural motif in various PET tracers, the direct application of this particular substituted pyrimidine in the context of reporter gene imaging has not been documented in the reviewed literature.

Reporter gene imaging is a powerful molecular imaging technique that allows for the non-invasive monitoring of gene expression and cell tracking in vivo. This is often achieved by introducing a reporter gene into cells, which then expresses a protein (e.g., an enzyme) that can trap a specific imaging probe. For PET imaging, these probes are labeled with positron-emitting radionuclides.

The synthesis of such PET imaging agents is a multi-step process that often involves the use of versatile chemical building blocks. Halogenated pyrimidines, such as this compound, possess multiple reactive sites—the chloro and iodo substituents—that could theoretically be exploited for chemical modification and the eventual attachment of a radionuclide. The chloro groups can be substituted through nucleophilic aromatic substitution, and the iodo group can be a site for various coupling reactions or could potentially be replaced with a radioisotope of iodine.

However, the current body of scientific literature does not provide specific examples or detailed research findings where this compound has been utilized to create a PET reporter gene imaging agent. Research in the field of PET tracer development is extensive, with numerous publications on the synthesis and application of pyrimidine derivatives for imaging various biological targets like enzymes and receptors. Yet, a direct link between this compound and a PET agent for reporter gene imaging remains unestablished.

Therefore, it is not possible to provide detailed research findings or data tables on its specific application in this area as the foundational research does not appear to be available in the public domain. Further investigation into proprietary or unpublished research would be necessary to ascertain if this compound has been explored for such purposes.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2,4-dichloro-5-iodo-6-methylpyrimidine, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via chlorination and iodination of substituted pyrimidine precursors. For example, 2,4-dichloro-6-methylpyrimidine can be iodinated at the 5-position using iodine monochloride (ICl) in a polar aprotic solvent under controlled temperature (0–5°C) to minimize side reactions . Optimizing stoichiometry (e.g., 1.2 equivalents of ICl) and using catalysts like BF₃·Et₂O can improve yields by 15–20%. Post-reaction purification via column chromatography (hexane:EtOAc, 4:1) is critical to isolate the product from halogenated byproducts.

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer : Combine X-ray crystallography (for unambiguous bond-length and angle determination) with NMR spectroscopy (¹H, ¹³C, and DEPT-135 for substituent assignment). For instance, the 5-iodo substituent causes significant deshielding in ¹³C NMR (δ ~90–100 ppm for C-I) compared to chloro or methyl groups . IR spectroscopy (C-Cl stretch at 550–600 cm⁻¹ and C-I at 500–550 cm⁻¹) and mass spectrometry (ESI-MS with isotopic patterns for Cl and I) further validate the structure .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use gloveboxes or fume hoods to avoid inhalation/contact with toxic vapors. Wear nitrile gloves, goggles, and lab coats. Halogenated pyrimidines require segregated waste disposal (e.g., halogen-specific containers) to prevent environmental contamination . Acute toxicity testing (LD₅₀ in rodents) should precede in vivo studies.

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound for drug design?

  • Methodological Answer : Employ hybrid functionals (e.g., B3LYP or M06-2X) with a 6-311++G(d,p) basis set for lighter atoms and LanL2DZ for iodine. Compute frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity: iodine’s polarizable electron cloud lowers LUMO energy, enhancing electrophilic substitution at the 4-chloro position . Compare Mulliken charges with experimental Hammett σ values to validate computational models.

Q. What experimental and computational strategies resolve contradictions in reaction kinetics data for halogen displacement in this compound?

  • Methodological Answer : When experimental kinetics (e.g., SNAr rates) conflict with DFT-predicted activation energies, use microkinetic modeling to reconcile discrepancies. For example, if DFT underestimates the energy barrier for iodine displacement, re-evaluate solvent effects (PCM or SMD models) and explicit solvation in the transition state . Validate with kinetic isotope effects (KIEs) or substituent cross-comparisons .

Q. How does the crystal packing of this compound influence its stability and solubility?

  • Methodological Answer : Analyze Hirshfeld surfaces to quantify intermolecular interactions. The iodine atom participates in halogen bonding (I···N, ~3.1 Å), which stabilizes the crystal lattice but reduces solubility in nonpolar solvents. Compare with analogs (e.g., 5-bromo derivatives) to correlate packing efficiency with melting points and dissolution rates .

Q. What methodologies identify degradation products of this compound under physiological conditions?

  • Methodological Answer : Use LC-HRMS with a C18 column (0.1% formic acid in H₂O/MeCN gradient) to detect hydrolytic degradation (e.g., 5-iodo to 5-hydroxy substitution). Accelerated stability studies (40°C/75% RH for 6 months) combined with NMR line-broadening analysis quantify degradation kinetics. Compare with DFT-predicted hydrolysis pathways (e.g., nucleophilic attack at C5) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental vibrational spectra for this compound?

  • Methodological Answer : If computed IR frequencies (e.g., B3LYP/6-31G*) deviate from experimental values by >30 cm⁻¹, apply scaling factors (0.961–0.975) or switch to anharmonic corrections (VPT2). For iodine-containing systems, include relativistic effects via ZORA or DKH approximations . Cross-validate with Raman spectroscopy to distinguish between symmetric/asymmetric modes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.